1-Ethoxy[1]benzothieno[3,2-c]pyridine
Description
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
1-ethoxy-[1]benzothiolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H11NOS/c1-2-15-13-12-9-5-3-4-6-10(9)16-11(12)7-8-14-13/h3-8H,2H2,1H3 |
InChI Key |
ITDBYQXXMNPBHE-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=CC2=C1C3=CC=CC=C3S2 |
Canonical SMILES |
CCOC1=NC=CC2=C1C3=CC=CC=C3S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Divergences
- Core Heterocycle Modifications: The substitution of sulfur (benzothiophene) in this compound versus oxygen (furan) in furo[3,2-c]pyridines alters electronic properties and bioavailability. Chromeno[3,2-c]pyridines incorporate a fused chromene ring, increasing planarity and π-π stacking capability, which may enhance MAO-B binding affinity .
- Substituent Effects: The ethoxy group in the target compound contributes to α2 receptor selectivity by sterically blocking interactions with α1 receptors . In contrast, halogenated derivatives (e.g., 4-chloro-furopyridines) exhibit enhanced electrophilicity, favoring covalent enzyme inhibition (e.g., CYP17) . Multivalent furopyridines with spacer groups demonstrate unique photophysical properties, such as fluorescence quenching, which are absent in benzothieno derivatives .
- Synthetic Accessibility: Benzothieno[3,2-c]pyridines are synthesized via one-pot condensation, offering higher yields (>70%) compared to multi-step routes for chromeno derivatives (45–60% yield) . Suzuki coupling methods for furopyridines enable precise functionalization but require palladium catalysts, increasing cost and complexity .
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